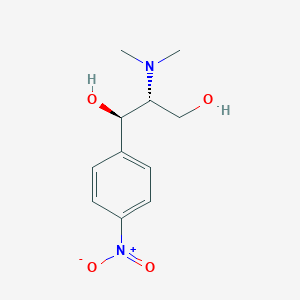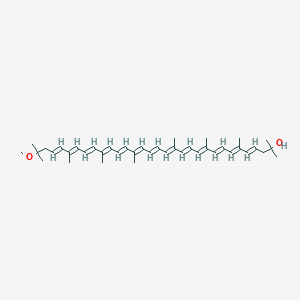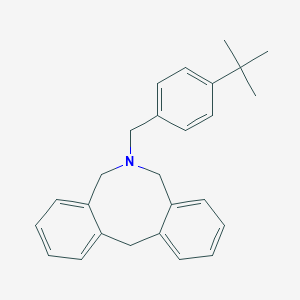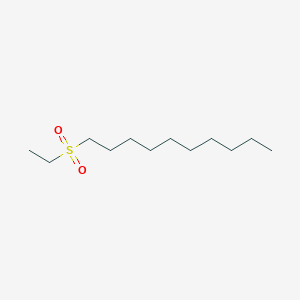
1-(Ethanesulfonyl)decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethanesulfonyl)decane, also known as ES-10, is a synthetic organic compound that has been extensively studied for its potential use in scientific research. It is a highly versatile molecule that can be used in a variety of applications, including the synthesis of novel compounds, the study of biochemical and physiological effects, and the development of new drugs and therapies.
Mecanismo De Acción
The mechanism of action of 1-(Ethanesulfonyl)decane is not fully understood, but it is believed to involve the inhibition of certain enzymes and other biological processes. This makes it a valuable tool for studying the mechanisms of action of various compounds and developing new drugs and therapies.
Efectos Bioquímicos Y Fisiológicos
1-(Ethanesulfonyl)decane has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of neurotransmitter activity. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(Ethanesulfonyl)decane is its versatility, which allows it to be used in a wide range of scientific research applications. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are many potential future directions for research involving 1-(Ethanesulfonyl)decane. One area of interest is the development of new drugs and therapies based on its biochemical and physiological effects. Another area of research is the study of its mechanism of action and its potential use as a tool for studying other compounds and biological processes. Additionally, there is potential for the development of new synthetic methods for 1-(Ethanesulfonyl)decane and related compounds, which could lead to the discovery of novel compounds with useful properties.
Métodos De Síntesis
The synthesis of 1-(Ethanesulfonyl)decane involves the reaction of decylmagnesium bromide with ethanesulfonyl chloride in the presence of a catalyst. This process can be carried out in a laboratory setting using standard equipment and techniques, making it a relatively straightforward procedure.
Aplicaciones Científicas De Investigación
1-(Ethanesulfonyl)decane has been used in a wide range of scientific research applications, including the synthesis of novel compounds for drug discovery and development. It has also been used to study the biochemical and physiological effects of various compounds, including hormones, enzymes, and neurotransmitters.
Propiedades
Número CAS |
18287-90-6 |
|---|---|
Nombre del producto |
1-(Ethanesulfonyl)decane |
Fórmula molecular |
C12H26O2S |
Peso molecular |
234.4 g/mol |
Nombre IUPAC |
1-ethylsulfonyldecane |
InChI |
InChI=1S/C12H26O2S/c1-3-5-6-7-8-9-10-11-12-15(13,14)4-2/h3-12H2,1-2H3 |
Clave InChI |
ZYTIEPJEHPBYBQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCS(=O)(=O)CC |
SMILES canónico |
CCCCCCCCCCS(=O)(=O)CC |
Sinónimos |
1-(Ethylsulfonyl)decane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



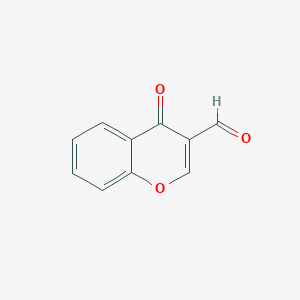
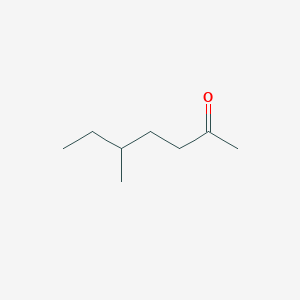
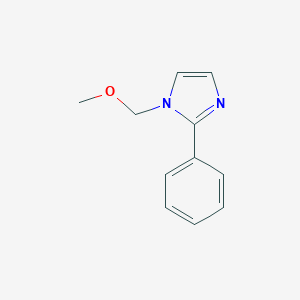
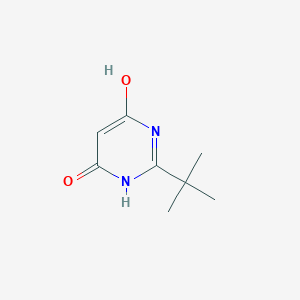
![2,3,7-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B97574.png)
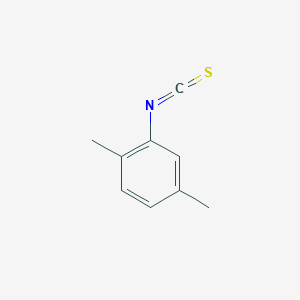
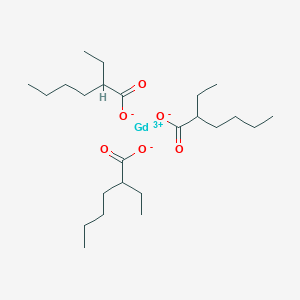
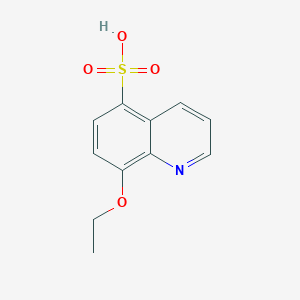
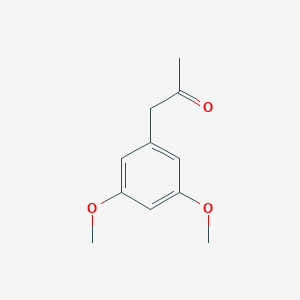
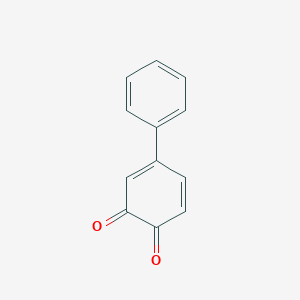
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B97582.png)
